molecular formula C17H15N7S B11182869 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(1H-indol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(1H-indol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11182869
M. Wt: 349.4 g/mol
InChI Key: CQWIVLGOZCPJOL-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(1H-indol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound combines multiple heterocyclic rings, including pyrazole, indole, triazole, and thiadiazine, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(1H-indol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic framework. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with suitable indole derivatives and triazole-thiadiazine precursors under controlled temperature and solvent conditions can yield the target compound .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of heterocyclic synthesis apply. These include optimizing reaction conditions for scale-up, ensuring high yield and purity, and employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(1H-indol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of partially or fully reduced heterocycles .

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(1H-indol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(1H-indol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully elucidated but is believed to involve interactions with specific molecular targets and pathways. The compound’s multiple heterocyclic rings allow it to interact with various enzymes, receptors, and nucleic acids, potentially modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile: Shares the pyrazole moiety and exhibits similar reactivity.

    3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Contains the pyrazole and triazole rings, used in energetic materials.

    1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another pyrazole-triazole compound with distinct properties.

Uniqueness

What sets 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(1H-indol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine apart is its unique combination of heterocyclic rings, which imparts a diverse range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H15N7S

Molecular Weight

349.4 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-(1H-indol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H15N7S/c1-10-7-11(2)23(21-10)16-19-20-17-24(16)22-15(9-25-17)13-8-18-14-6-4-3-5-12(13)14/h3-8,18H,9H2,1-2H3

InChI Key

CQWIVLGOZCPJOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C3N2N=C(CS3)C4=CNC5=CC=CC=C54)C

Origin of Product

United States

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